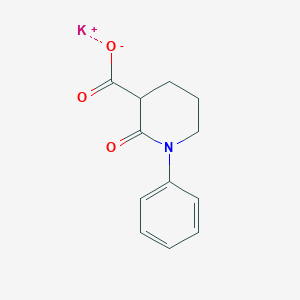![molecular formula C14H18N4O2 B13498225 tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate](/img/structure/B13498225.png)
tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a phenyl ring substituted with a 4-methyl-4H-1,2,4-triazol-3-yl group, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate typically involves the following steps:
Formation of the 4-methyl-4H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and aldehydes under oxidative conditions.
Attachment of the triazole ring to the phenyl ring: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the triazole ring to the phenyl ring.
Introduction of the tert-butyl carbamate group: The final step involves the reaction of the phenyl-triazole intermediate with tert-butyl chloroformate in the presence of a base to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can occur at the carbamate group, converting it to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study the function of various biomolecules.
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes . The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound features a similar carbamate group but with a different heterocyclic ring.
4-amino-6-tert-butyl-3-mercapto-(1,2,4)triazin-5(4H)one: This compound has a similar triazole ring but with different substituents.
Uniqueness: tert-Butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate is unique due to the specific combination of the tert-butyl group, the triazole ring, and the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H18N4O2 |
|---|---|
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
tert-butyl N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)16-11-7-5-10(6-8-11)12-17-15-9-18(12)4/h5-9H,1-4H3,(H,16,19) |
Clé InChI |
BYFZHJWWFZPEDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NN=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


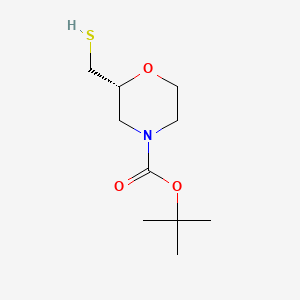
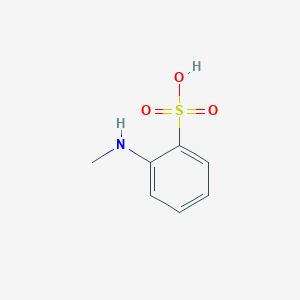
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
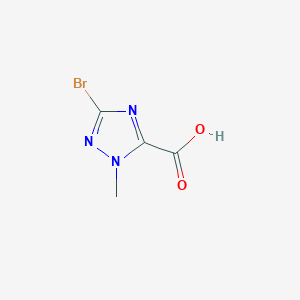
![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
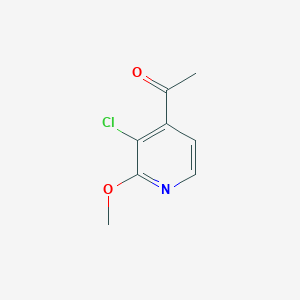
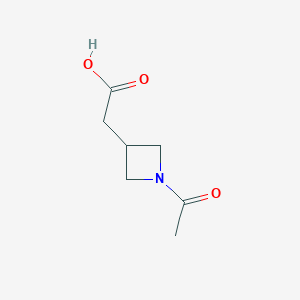
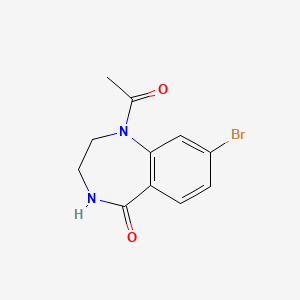
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)
